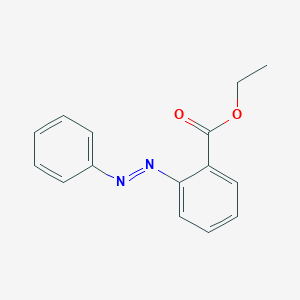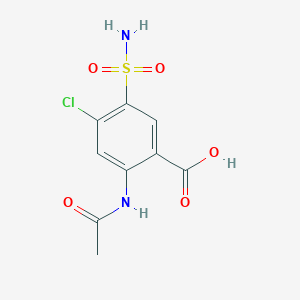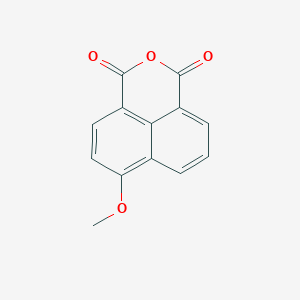
4-Methoxy-1,8-naphthalic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,8-naphthalic anhydride, also known as MNA, is a chemical compound that has been used in various scientific research studies. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C12H8O4. MNA is commonly used in organic synthesis and has been found to have potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1,8-naphthalic anhydride is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 4-Methoxy-1,8-naphthalic anhydride has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
4-Methoxy-1,8-naphthalic anhydride has been found to have various biochemical and physiological effects, including the inhibition of prostaglandin and leukotriene synthesis, which are involved in the inflammatory response. 4-Methoxy-1,8-naphthalic anhydride has also been found to reduce the levels of proinflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 4-Methoxy-1,8-naphthalic anhydride has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-1,8-naphthalic anhydride has several advantages for use in lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, 4-Methoxy-1,8-naphthalic anhydride has some limitations, including its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, 4-Methoxy-1,8-naphthalic anhydride has a relatively short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methoxy-1,8-naphthalic anhydride. One area of interest is the development of new drugs based on the structure of 4-Methoxy-1,8-naphthalic anhydride, which may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methoxy-1,8-naphthalic anhydride and its potential applications in the treatment of various diseases. Finally, research on the synthesis and modification of 4-Methoxy-1,8-naphthalic anhydride may lead to the development of new compounds with improved properties.
Synthesemethoden
4-Methoxy-1,8-naphthalic anhydride can be synthesized through various methods, including the reaction of 4-methoxyphthalic anhydride with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. Other methods involve the reaction of 4-methoxyphthalic acid with acetic anhydride in the presence of a dehydrating agent such as phosphorus pentoxide.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1,8-naphthalic anhydride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases. 4-Methoxy-1,8-naphthalic anhydride has also been found to exhibit antitumor activity and has been investigated for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
8-methoxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c1-16-10-6-5-9-11-7(10)3-2-4-8(11)12(14)17-13(9)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWLNOVKOIIIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,8-naphthalic anhydride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

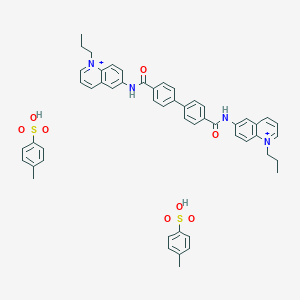

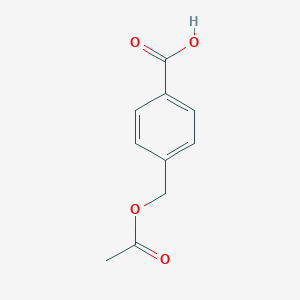
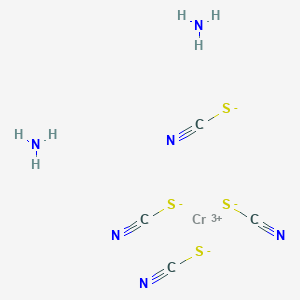
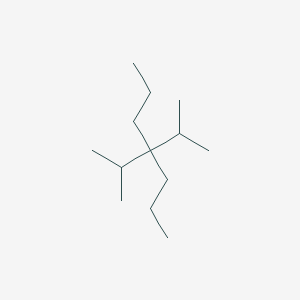
![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)
![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)



